Pomhex

Descripción general

Descripción

POMHEX es un inhibidor de alta potencia y permeable a las células de la enzima enolasa. Es particularmente eficaz para atacar las células cancerosas que tienen una deleción de la enzima glucolítica enolasa 1 (ENO1), lo que las hace depender de la enolasa 2 (ENO2) para la glucólisis. This compound ha demostrado un potencial significativo en el tratamiento de gliomas con deleción de ENO1, un tipo de tumor cerebral .

Métodos De Preparación

POMHEX se sintetiza como un derivado pro-fármaco de éster de pivaloiloximetilo del antibiótico fosfonato natural SF2312. La preparación implica los siguientes pasos:

Síntesis de SF2312: Se sintetiza el antibiótico fosfonato natural SF2312.

Formación de POMSF: SF2312 se convierte en un derivado pro-fármaco de éster de pivaloiloximetilo, denominado POMSF, que aumenta su potencia en sistemas basados en células aproximadamente 50 veces.

Derivación de this compound: POMSF se modifica aún más para formar this compound, que muestra una mayor estabilidad y una mayor preferencia por ENO1 sobre ENO2.

Análisis De Reacciones Químicas

POMHEX experimenta varios tipos de reacciones químicas:

Hidrólisis: this compound se hidroliza rápidamente a su forma activa, HEX, en sistemas biológicos.

Inhibición de la glucólisis: This compound inhibe la glucólisis en el paso de la enolasa, bloqueando eficazmente la conversión de 2-fosfoglicerato a fosfoenolpiruvato.

Citotoxicidad selectiva: This compound induce selectivamente estrés energético, inhibe la proliferación y desencadena la apoptosis en las células gliomatosas con deleción de ENO1.

Aplicaciones Científicas De Investigación

In Vitro Studies

In vitro experiments have demonstrated that Pomhex exhibits potent activity against ENO1-deleted glioma cell lines. The compound has shown an IC50 (the concentration required to inhibit 50% of cell viability) of less than 30 nM in these sensitive lines, compared to micromolar levels required for non-deleted counterparts . This selectivity underscores the potential for this compound as a targeted therapeutic agent.

In Vivo Studies

Further validation of this compound's efficacy came from in vivo studies using orthotopic intracranial xenograft models. Mice bearing ENO1-deleted tumors treated with this compound demonstrated significant tumor reduction and even complete eradication in some cases, with mice remaining recurrence-free after treatment cessation . These findings provide robust evidence supporting the therapeutic potential of this compound in specific cancer subtypes.

Pharmacokinetics and Administration

The pharmacokinetic properties of this compound have been characterized through various studies. It is designed as a prodrug, which means it is metabolically converted into its active form (HEX) within the body, enhancing its cellular permeability and bioavailability. Research indicates that this compound can be administered orally or parenterally, with favorable pharmacodynamic profiles observed in preclinical models .

Case Study: Glioblastoma Treatment

A notable case study involved the application of this compound in treating glioblastoma, a highly aggressive brain tumor characterized by ENO1 deletion. The treatment resulted in substantial tumor size reduction and improved survival rates among treated mice compared to controls . This proof-of-principle supports the hypothesis that targeting metabolic vulnerabilities through collateral lethality can enhance treatment outcomes.

Future Clinical Trials

Given its promising preclinical results, this compound is poised for further clinical evaluation. Researchers are optimistic about its potential to expand treatment options for patients with ENO1-deleted tumors—cancers traditionally viewed as difficult to target due to their genetic profile .

Comparative Data Table

| Parameter | This compound | HEX |

|---|---|---|

| IC50 (ENO1-deleted) | <30 nM | Higher than this compound |

| IC50 (Normal ENO1) | µM levels | Higher than this compound |

| Administration Route | Oral/Parenteral | Requires similar routes |

| Tumor Eradication Rate | High in preclinical models | Moderate |

| Selectivity | Highly selective for ENO1-deleted cells | Less selective |

Mecanismo De Acción

POMHEX ejerce sus efectos inhibiendo la enzima enolasa, específicamente atacando ENO2 en las células con deleción de ENO1. El mecanismo involucra los siguientes pasos:

Unión a enolasa: This compound se une al sitio activo de la enolasa, inhibiendo su actividad y bloqueando la glucólisis.

Inducción de estrés energético: Al inhibir la glucólisis, this compound induce estrés energético en las células con deleción de ENO1, lo que lleva a la muerte celular.

Citotoxicidad selectiva: This compound mata selectivamente las células gliomatosas con deleción de ENO1 mientras que ahorra las células no eliminadas.

Comparación Con Compuestos Similares

POMHEX se compara con otros inhibidores de la enolasa, destacando su singularidad:

Fosfonoacetohidroxamato (PhAH): PhAH es un inhibidor de la enolasa anterior con pobres propiedades farmacológicas y baja permeabilidad celular.

This compound destaca por su mayor estabilidad, mayor potencia y actividad selectiva contra las células gliomatosas con deleción de ENO1 .

Actividad Biológica

POMHEX is a novel small-molecule enolase inhibitor that has garnered attention for its potential in precision oncology, particularly against gliomas with homozygous deletion of the glycolytic enzyme ENO1. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and pharmacokinetic properties based on recent research findings.

This compound selectively inhibits glycolysis by targeting the enzyme enolase, specifically ENO2, in cancer cells lacking ENO1. This selective inhibition exploits a therapeutic strategy known as collateral lethality , where the absence of one protein (ENO1) makes the cancer cells particularly vulnerable to the inhibition of its redundant counterpart (ENO2). The mechanism can be summarized as follows:

- Glycolysis Inhibition : this compound blocks the enolase step in glycolysis, leading to reduced ATP production and increased cellular stress markers in ENO1-deleted cells.

- Selectivity : It demonstrates significantly higher potency in killing ENO1-deleted glioma cells compared to normal cells, with an IC50 as low as 30 nM .

Efficacy in Preclinical Models

Research has shown that this compound effectively eradicates ENO1-deleted tumors in vivo. Key findings from various studies include:

- In Vitro Studies : this compound exhibited potent cytotoxicity against glioma cell lines with ENO1 deletions at nanomolar concentrations, while having minimal effects on cells expressing ENO1 .

- In Vivo Studies : In orthotopic xenograft models, this compound treatment resulted in complete tumor eradication in some cases, with mice remaining recurrence-free post-treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for therapeutic use:

- Stability : this compound is designed as a prodrug that converts to its active form (HEX) within cells, enhancing its cell permeability and overall stability compared to earlier compounds like PhAH .

- Metabolite Analysis : Studies have shown that this compound and its metabolites exhibit favorable plasma pharmacokinetics in mice, indicating potential for effective dosing regimens in clinical settings .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound through various experimental approaches:

Propiedades

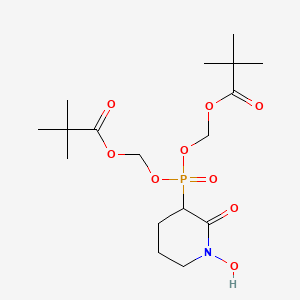

IUPAC Name |

[2,2-dimethylpropanoyloxymethoxy-(1-hydroxy-2-oxopiperidin-3-yl)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30NO9P/c1-16(2,3)14(20)24-10-26-28(23,12-8-7-9-18(22)13(12)19)27-11-25-15(21)17(4,5)6/h12,22H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFIFFUSHZDTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(C1CCCN(C1=O)O)OCOC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.